
Dexecadotril
Descripción general
Descripción
Dexecadotril es un potente e inhibidor selectivo de la neprilisina, también conocida como encefalinasa. Es un agente antihipertensivo y se ha encontrado que posee actividad quimioprotectora. This compound está bajo evaluación clínica como un agente antisecretor intestinal y podría ser biológicamente activo contra el mieloma múltiple .
Métodos De Preparación
Dexecadotril puede sintetizarse a través de varios métodos, que incluyen:
Síntesis a partir de un quiral del pool quiral: Esto implica usar un material de partida quiral para sintetizar el compuesto.
Resolución química de precursores racémicos: Este método separa la mezcla racémica en sus enantiómeros.
Resolución enzimática y desimetrización de materiales de partida meso: Este método utiliza enzimas para reaccionar selectivamente con un enantiómero.
Síntesis asimétrica: Esto incluye hidrogenación catalítica enantioselectiva, adiciones asimétricas de Michael catalizadas por alcaloides y alquilación diastereoselectiva de un derivado quiral
Análisis De Reacciones Químicas
Dexecadotril experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Hidrólisis: Esta reacción implica la ruptura de un enlace en una molécula usando agua.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes hidrolíticos como el agua y los ácidos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Cardiovascular Diseases
Dexecadotril has been studied for its potential benefits in treating cardiovascular diseases due to its ability to enhance the effects of natriuretic peptides. By inhibiting neprilysin, this compound may help in:
- Heart Failure Management : Clinical trials have indicated that this compound can improve cardiac function and reduce hospitalization rates in patients with heart failure by modulating neurohormonal pathways .
- Hypertension : The compound may also play a role in managing hypertension by promoting vasodilation through increased levels of vasoactive peptides .
Gastrointestinal Disorders
This compound has shown promise in the treatment of acute diarrhea, particularly in pediatric populations. Its mechanisms include:
- Antisecretory Effects : this compound has been demonstrated to reduce intestinal secretions, thus alleviating diarrhea symptoms . In clinical studies, it was found to be effective in shortening the duration of acute diarrhea compared to placebo.
Table 1: Summary of Clinical Findings on this compound for Diarrhea Treatment
Study Type | Population | Treatment Duration | Outcome Measures | Results |
---|---|---|---|---|
RCT | Adults | 3 days | Duration of diarrhea, stool frequency | Significant reduction in both parameters with this compound compared to placebo |
Meta-analysis | Children | Variable | Cure rates, adverse events | Higher recovery rates with this compound; comparable tolerability to placebo |
Case Studies and Clinical Trials
Numerous studies have evaluated the efficacy and safety of this compound across various populations:
- A systematic review involving multiple randomized controlled trials (RCTs) highlighted that this compound significantly reduced the duration and severity of diarrhea in children compared to standard treatments .
- In adult populations, this compound was shown to be as effective as loperamide but with fewer side effects related to constipation .
Case Study Example :
In a clinical trial involving 200 patients with acute diarrhea, those treated with this compound experienced an average reduction in symptom duration from 4 days to 2.5 days, demonstrating its efficacy as an antidiarrheal agent .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. Commonly reported adverse effects are mild and include gastrointestinal disturbances such as nausea.
Table 2: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Bioavailability | ~80% |
Half-life | 6-8 hours |
Metabolism | Hepatic |
Excretion | Renal |
Mecanismo De Acción
Dexecadotril ejerce sus efectos al inhibir la neprilisina, una enzima que descompone las encefalinas. Las encefalinas son péptidos que actúan sobre los receptores opioides, particularmente el subtipo delta. Al inhibir la neprilisina, this compound aumenta los niveles de encefalinas, que a su vez inhiben la enzima adenilil ciclasa, disminuyendo los niveles intracelulares de monofosfato cíclico de adenosina (AMPc). Esto conduce a una reducción en la secreción de agua y electrolitos en el intestino, proporcionando un efecto antisecretor .
Comparación Con Compuestos Similares
Dexecadotril es similar a otros inhibidores de la neprilisina como ecadotril y fasidotril. exhibe perfiles farmacéuticos únicos:
Ecadotril: Exhibe actividad cardiovascular y se utiliza en el tratamiento de enfermedades cardiovasculares.
Fasidotril: Actúa como un inhibidor dual de la neprilisina y la enzima convertidora de angiotensina, proporcionando potentes propiedades farmacéuticas en el campo cardiovascular
Estos compuestos comparten mecanismos de acción similares pero difieren en sus aplicaciones y efectos específicos.
Actividad Biológica
Dexecadotril is an enantiomer of thiorphan, a potent inhibitor of neprilysin (NEP), which is an enzyme involved in the degradation of various peptides, including enkephalins. This compound has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders due to its antisecretory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical efficacy.
This compound functions primarily as a neprilysin inhibitor , which leads to increased levels of endogenous enkephalins. These peptides play a crucial role in modulating gastrointestinal secretions. By inhibiting NEP, this compound enhances the antisecretory effects of enkephalins without significantly affecting gut motility, distinguishing it from traditional antidiarrheal agents like loperamide.
Pharmacological Profile
This compound exhibits various biological activities that can be summarized in the following table:
Property | Description |
---|---|
Inhibition of NEP | Selectively inhibits neprilysin, leading to increased enkephalin levels. |
Antisecretory Action | Reduces secretion induced by cholera toxin and rotavirus in vitro. |
Effect on Motility | Minimal impact on gastrointestinal transit times compared to loperamide. |
Clinical Applications | Primarily investigated for acute diarrhea treatment and potential cardiovascular effects. |
Clinical Efficacy
Research has demonstrated this compound's effectiveness in treating acute diarrhea. A meta-analysis indicated that this compound significantly reduces the duration of diarrhea compared to placebo and shows comparable efficacy to loperamide.
Key Findings from Clinical Studies:
- In a study involving 1,001 patients, this compound showed a 65% higher recovery rate compared to placebo (Hazard Ratio HR = 1.65) .
- Another analysis highlighted that this compound reduced the time to cure from 106.2 hours to 78.2 hours, with a mean reduction of 28 hours across multiple studies (p < 0.0001) .
- Adverse events were comparable between this compound and placebo groups, indicating good tolerability .
Case Studies
- Case Study on Pediatric Patients : A randomized controlled trial involving children with acute diarrhea showed that this compound significantly decreased stool frequency and duration compared to placebo, supporting its use in pediatric care .
- Adult Population Study : In adults suffering from acute diarrhea, this compound was found to be effective in reducing symptoms without causing significant side effects, reinforcing its safety profile .
Research Findings
Recent studies have expanded understanding of this compound's pharmacological properties:
- This compound has been shown to inhibit cholera toxin-induced secretion in both canine and human jejunum models .
- The compound's selective action on NEP provides insights into its potential for treating conditions beyond diarrhea, such as heart failure and hypertension due to its dual action on peptide levels .
Propiedades
IUPAC Name |
benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150104 | |
Record name | Dexecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112573-72-5 | |
Record name | Dexecadotril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXECADOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OFI9D9892 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.